Methyl 2,4-Dichlorophenylacetate
Description
Contextualization within Chlorinated Phenylacetate (B1230308) Esters Research
Chlorinated phenylacetate esters belong to the larger family of phenoxyacetic acids and their derivatives, which have been extensively studied, particularly in the field of agricultural chemistry. nih.gov For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a closely related compound, is a widely used herbicide. researchgate.net The ester derivatives, such as the methyl esters, are often investigated for their own biological activities or as intermediates in the synthesis of more complex active ingredients. researchgate.net
Research in this area often focuses on the synthesis and reactivity of these esters. For example, the synthesis of Methyl 2,4-dichlorophenylacetate can be achieved through the esterification of 2,4-dichlorophenylacetic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com Another method involves the reaction of 2-(2,4-Dichlorophenyl) acetic acid with methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.com The study of these synthetic routes is crucial for optimizing reaction conditions and yields, which is a key aspect of process chemistry.
Significance as a Synthetic Intermediate in Contemporary Organic Chemistry
The true significance of this compound in modern organic chemistry lies in its role as a versatile synthetic intermediate. The presence of the dichlorinated phenyl ring and the ester functional group allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
In pharmaceutical research, structurally similar compounds are used to build the core of various drugs. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) involves intermediates with a dichlorophenyl moiety. A patent for 2-(2-(2,6-dichlorophenylamino)phenyl)methyl acetate (B1210297), a derivative of the well-known NSAID diclofenac (B195802), describes its synthesis from diclofenac and methanol, highlighting the importance of methyl esters in creating active pharmaceutical ingredients. google.com Furthermore, the synthesis of a metabolite of the anti-hyperlipidemic drug fenofibrate (B1672516) involves the hydrolysis of an isopropyl ester, a reaction pathway that is also relevant to methyl esters like this compound in the study of drug metabolism. nih.gov The synthesis of a key intermediate for the antihistamine fexofenadine (B15129) also utilizes a substituted phenylpropanoic acid, demonstrating the utility of such structures as building blocks for complex pharmaceuticals. google.com
The reactivity of the ester group and the potential for modification of the aromatic ring make this compound and its analogs valuable tools for medicinal chemists in the development of new therapeutic agents.
Overview of Research Trajectories within Specialized Chemical Fields
The research involving this compound and related chlorinated phenylacetate esters is primarily concentrated in two specialized fields: agrochemical synthesis and pharmaceutical development.
In the agrochemical sector, the focus is on creating new and more effective herbicides. The structural similarity to known herbicides like 2,4-D drives research into the synthesis and biological activity of new analogs. The aim is to develop compounds with improved selectivity, lower environmental impact, and different modes of action to combat herbicide resistance.
In the pharmaceutical domain, the dichlorophenylacetic acid scaffold is a key component in a variety of therapeutic agents. Research is ongoing to synthesize novel compounds with enhanced pharmacological profiles. For example, the development of triple reuptake inhibitors for the treatment of depression has involved the synthesis of molecules containing a 4-(3,4-dichlorophenyl) group, indicating the continued interest in this chemical motif for creating new central nervous system drugs. nih.gov The synthesis and characterization of drug metabolites is another important research area where compounds like this compound can serve as reference standards or starting materials. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCVNBFTEARRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370129 | |
| Record name | Methyl 2,4-Dichlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55954-23-9 | |
| Record name | Methyl 2,4-dichlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55954-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-Dichlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 2,4-dichloro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.865 | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis of Methyl 2,4-Dichlorophenylacetate
The primary route for the synthesis of this compound involves the direct esterification of 2,4-Dichlorophenylacetic acid. This method is favored for its straightforwardness and efficiency.
Esterification Reactions Employing 2,4-Dichlorophenylacetic Acid
The most common laboratory-scale synthesis involves the reaction of 2,4-Dichlorophenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst. In a typical procedure, 2,4-Dichlorophenylacetic acid is dissolved in an excess of methanol, which acts as both a reactant and a solvent. A catalytic amount of concentrated sulfuric acid is then added, and the mixture is heated to reflux for several hours to drive the reaction towards completion.
An alternative approach involves a one-pot synthesis starting from phenoxyacetic acid. This method circumvents the need to first isolate 2,4-Dichlorophenylacetic acid. In this process, phenoxyacetic acid is reacted with chlorine in an alcohol solvent, in the presence of catalysts, to directly yield the corresponding ester. epa.gov
Catalytic Systems and Reaction Optimizations for Ester Formation
Various catalytic systems can be employed to facilitate the esterification of 2,4-Dichlorophenylacetic acid. While strong mineral acids like sulfuric acid are common in laboratory settings, industrial processes may utilize other catalysts to optimize reaction times and minimize corrosive effects. stanford.edu These can include solid acid catalysts, which offer advantages in terms of separation and reusability. For the one-pot synthesis from phenoxyacetic acid, a combination of phenothiazine (B1677639) and dimethylamino pyridine (B92270) has been reported as an effective catalytic system. epa.gov
Reaction optimization often involves controlling the temperature, reaction time, and the molar ratio of reactants. The use of a large excess of methanol can shift the equilibrium towards the product side, maximizing the yield of the ester.
Yield Enhancement and Purity Control in Synthetic Processes
High yields of this compound have been reported using the direct esterification method. For instance, a laboratory preparation involving the reflux of 2,4-Dichlorophenylacetic acid in methanol with a sulfuric acid catalyst for 12 hours can achieve a yield of up to 95% after purification. nih.gov Similarly, the one-pot synthesis from phenoxyacetic acid has been claimed to produce the final ester product with a total yield exceeding 95%. epa.gov
Purity control is typically achieved through a workup procedure following the reaction. This often involves neutralizing the acid catalyst, extracting the ester into an organic solvent, washing with a sodium bicarbonate solution to remove any unreacted acid, and finally, purification by distillation or column chromatography.
Table 1: Synthesis of this compound via Esterification
| Starting Material | Reagents | Catalyst | Reaction Conditions | Yield | Purification Method |
| 2,4-Dichlorophenylacetic acid | Methanol | Concentrated Sulfuric Acid | Reflux, 12 hours | 95% | Column chromatography nih.gov |
| Phenoxyacetic acid | Chlorine, Alcohol | Phenothiazine, Dimethylamino pyridine | - | >95% | Washing, Distillation epa.gov |
Derivatization Reactions of this compound
The chemical reactivity of this compound is centered around the ester functional group and the activated aromatic ring, making it susceptible to nucleophilic attack and hydrolysis.
Nucleophilic Reactivity Studies
While specific studies on the nucleophilic reactivity of this compound are not extensively documented in publicly available literature, its structure suggests reactivity towards various nucleophiles. The ester carbonyl group is an electrophilic center, susceptible to attack by nucleophiles such as amines. This would be expected to lead to the formation of the corresponding amides (2,4-Dichlorophenylacetamides). The reaction with amines would likely proceed via a nucleophilic acyl substitution mechanism. It is known that the reaction of amines with similar esters can lead to a mixture of products if the amine itself can be further alkylated. youtube.comsavemyexams.com
The dichlorinated phenyl ring is activated towards nucleophilic aromatic substitution, although to a lesser extent than more strongly activated systems like dinitrobenzene derivatives. The chlorine atoms can potentially be displaced by strong nucleophiles under specific reaction conditions.
Hydrolysis Pathways and Product Analysis
The hydrolysis of this compound involves the cleavage of the ester bond to yield 2,4-Dichlorophenylacetic acid and methanol. This reaction can be catalyzed by both acids and bases. youtube.com
Under basic conditions (saponification), the reaction is effectively irreversible as the carboxylate salt of the acid is formed. The generally accepted mechanism for the base-catalyzed hydrolysis of esters is the BAC2 mechanism, which involves a bimolecular attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.gov
Under acidic conditions, the hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the attack of a water molecule.
The primary products of the complete hydrolysis of this compound are 2,4-Dichlorophenylacetic acid and methanol. Further degradation of 2,4-Dichlorophenylacetic acid under certain conditions can lead to the formation of 2,4-Dichlorophenol (B122985) and glycolic acid. google.com The rate of hydrolysis is influenced by factors such as pH and temperature. google.com
Table 2: Expected Products of this compound Derivatization
| Reaction Type | Reagent | Expected Major Organic Product(s) |
| Hydrolysis (Acidic or Basic) | Water | 2,4-Dichlorophenylacetic acid, Methanol |
| Aminolysis | Amine (e.g., R-NH2) | N-substituted-2,4-Dichlorophenylacetamide |
Oxidative and Reductive Transformations
The chemical behavior of this compound under oxidative and reductive conditions is primarily dictated by the reactivity of the dichlorinated benzene (B151609) ring and the ester functional group. While specific studies on this compound are limited, the transformation pathways can be inferred from research on structurally similar compounds, particularly 2,4-dichlorophenoxyacetic acid (2,4-D).
Oxidative Transformations:
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of chlorinated aromatic compounds. nih.govresearchgate.netmontclair.edu These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring, leading to its cleavage and eventual mineralization. researchgate.nettaltech.ee For compounds like 2,4-D, oxidative degradation in subcritical and supercritical water has been shown to proceed through the formation of key intermediates such as 2,4-dichlorophenol (2,4-DCP) and acetic acid. nih.gov The degradation and dechlorination rates increase with higher temperatures and longer reaction times. nih.gov In supercritical water, nearly complete mineralization of 2,4-D can be achieved in a short period. nih.gov
Various AOPs have been evaluated for their efficiency in degrading 2,4-D, offering insights into the potential oxidative fate of its methyl ester derivative.
| Advanced Oxidation Process (AOP) | Key Features & Efficiency | Potential Intermediates |
| Ozonation (O₃/plasma) | High degradation efficiency (99.8% in 30 min for 2,4-D). nih.gov | 2,4-Dichlorophenol, smaller organic acids |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | High degradation and mineralization (100% and 98% respectively for 2,4-D). nih.gov | Hydroxylated derivatives, ring-cleavage products |
| Photocatalysis (e.g., TiO₂/UV) | Optimal degradation and mineralization efficiencies (97% and 79.67% respectively for 2,4-D). nih.gov | 2,4-Dichlorophenol, chlorocresols |
| Supercritical Water Oxidation | ~99% degradation of 2,4-D in subcritical water, with ~95% TOC removal and 91% dechlorination in supercritical water. nih.gov | 2,4-Dichlorophenol, acetic acid nih.gov |
Reductive Transformations:
Under anaerobic conditions, the primary transformation pathway for chlorinated aromatic compounds is reductive dehalogenation. nih.govyoutube.com This process involves the removal of chlorine atoms from the aromatic ring, which can be facilitated by microbial action. For instance, anaerobic microbial communities have been shown to degrade 2,4-D, with the transformation being faster in topsoil compared to deep soil. nih.gov Specific bacteria, such as Desulfomonile tiedjei, are capable of reductively dehalogenating chlorophenols, which are potential intermediates in the degradation of this compound. nih.gov This bacterium specifically removes meta-chlorine substituents. nih.gov The process is often a stepwise removal of chlorine atoms, leading to less chlorinated and eventually non-chlorinated aromatic compounds, which are typically less toxic.
The biodegradation of 2,4-D often begins with the cleavage of the ether bond to produce 2,4-dichlorophenol, which is then further metabolized. researchgate.net A similar initial step for this compound would be the hydrolysis of the ester to 2,4-dichlorophenylacetic acid, followed by enzymatic degradation. Engineered Escherichia coli have demonstrated the ability to completely degrade 2,4-D, utilizing it as a sole carbon source by incorporating its metabolites into the tricarboxylic acid cycle. nih.gov
Exploration of Novel Synthetic Routes and Precursors for this compound
The traditional synthesis of this compound typically involves the esterification of 2,4-dichlorophenylacetic acid. However, research into more efficient, economical, and greener synthetic methodologies is ongoing.
A common laboratory-scale synthesis involves the reaction of 2,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, with yields reported around 95%. chemicalbook.com Another established method is the reaction of 2,4-dichlorophenylacetic acid with iodomethane (B122720) in the presence of a base such as potassium carbonate.
| Synthetic Route | Reactants | Reagents/Conditions | Yield |
| Fischer Esterification | 2,4-Dichlorophenylacetic acid, Methanol | Concentrated sulfuric acid, reflux | 95% chemicalbook.com |
| Williamson Ether Synthesis Analogue | 2,4-Dichlorophenylacetic acid, Iodomethane | Potassium carbonate, DMF | Quantitative |
Exploration into novel synthetic pathways often focuses on utilizing more accessible or cost-effective precursors and adopting greener reaction conditions. One such alternative route starts from 2,4-dichlorophenol and methyl chloroacetate. This method avoids the use of the more expensive 2,4-dichlorophenylacetic acid.
Furthermore, the principles of green chemistry are influencing the development of synthetic methods. This includes the substitution of hazardous solvents. For instance, solvents like dichloromethane (B109758) (DCM), commonly used in organic synthesis, are being replaced with greener alternatives like ethyl acetate (B1210297) or the bio-based solvent Cyrene. acs.orgresearchgate.netacs.org Such substitutions can significantly reduce the environmental impact of the synthesis.
The availability and synthesis of precursors are critical for the production of this compound.
| Precursor | Role in Synthesis | CAS Number |
| 2,4-Dichlorophenylacetic acid | Starting material for esterification | 19719-28-9 cdhfinechemical.com |
| Methanol | Reactant for esterification | 67-56-1 |
| 2,4-Dichlorophenol | Alternative starting material | 120-83-2 |
| Methyl chloroacetate | Reactant for synthesis from 2,4-dichlorophenol | 96-34-4 |
| Iodomethane | Methylating agent | 74-88-4 |
The synthesis of the key precursor, 2,4-dichlorophenylacetic acid, can itself be a multi-step process, often starting from simpler chlorinated benzene derivatives.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as a fundamental tool for the definitive structural confirmation of Methyl 2,4-Dichlorophenylacetate by providing detailed information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR Spectral Interpretation for this compound
The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The interpretation of these signals, including their chemical shifts (δ) and multiplicities, allows for the assignment of each proton to its specific position within the molecular structure.
A typical ¹H NMR spectrum of this compound would exhibit the following key signals:
A singlet for the methyl (CH₃) protons of the ester group.
A singlet for the methylene (B1212753) (CH₂) protons adjacent to the aromatic ring and the carbonyl group.
A set of signals in the aromatic region corresponding to the three protons on the dichlorinated benzene (B151609) ring. The specific splitting patterns of these aromatic protons are dictated by their coupling with neighboring protons.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (-OCH₃) | 3.7 | Singlet |
| Methylene Protons (-CH₂-) | 3.8 | Singlet |
| Aromatic Protons (Ar-H) | 7.2 - 7.5 | Multiplet |
This table is based on general principles of ¹H NMR spectroscopy and may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectral Interpretation for this compound
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Key signals in the ¹³C NMR spectrum include:
A signal for the methyl carbon of the ester group.
A signal for the methylene carbon.
Signals for the carbon atoms of the aromatic ring, including those bonded to chlorine atoms and the one attached to the acetate (B1210297) group.
A signal for the carbonyl carbon of the ester group, typically found at a higher chemical shift.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Methyl Carbon (-OCH₃) | ~52 |
| Methylene Carbon (-CH₂-) | ~40 |
| Aromatic Carbons (C-Cl) | ~130-135 |
| Aromatic Carbons (C-H) | ~127-132 |
| Aromatic Carbon (C-C) | ~134 |
| Carbonyl Carbon (C=O) | ~170 |
This table is based on general principles of ¹³C NMR spectroscopy and may vary slightly depending on the solvent and instrument used. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound (C₉H₈Cl₂O₂), distinguishing it from other compounds with the same nominal mass. nih.gov The presence of two chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak, with M+ and M+2 peaks appearing in an approximate ratio of 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govnih.gov This technique is well-suited for the analysis of volatile compounds like this compound. epa.gov In a typical GC-MS analysis, the compound is first separated from a mixture on a GC column. epa.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented. researchgate.net
The resulting mass spectrum displays a molecular ion peak corresponding to the intact molecule and a series of fragment ions. libretexts.orglibretexts.org The fragmentation pattern is a unique fingerprint of the compound and provides valuable structural information. For this compound, common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | 218, 220, 222 | Molecular Ion |
| [M-OCH₃]⁺ | 187, 189, 191 | Loss of methoxy group |
| [M-COOCH₃]⁺ | 159, 161, 163 | Loss of methoxycarbonyl group |
This table presents expected major fragments based on the principles of mass spectrometry. The presence and relative intensity of peaks can vary with instrumentation and conditions. epa.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. nih.govdocbrown.info
The IR spectrum of this compound will show characteristic absorption bands that confirm the presence of its key functional groups:
C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester, typically appearing around 1735-1750 cm⁻¹. docbrown.info
C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ester group, usually found in the 1000-1300 cm⁻¹ region. docbrown.info
C-H Stretch: Absorption bands for the C-H bonds of the aromatic ring and the aliphatic methylene and methyl groups. researchgate.net
C-Cl Stretch: Absorption bands in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-chlorine bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Carbonyl (Ester) | ~1740 | C=O Stretch |
| Ester C-O | ~1250 and ~1100 | C-O Stretch |
| Aromatic C-H | ~3050-3100 | C-H Stretch |
| Aliphatic C-H | ~2950-3000 | C-H Stretch |
| C-Cl | ~700-800 | C-Cl Stretch |
This table provides typical ranges for IR absorptions and can vary based on the sample state and instrument. nih.govdocbrown.info
Fourier-Transform Infrared (FTIR) Spectral Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound, typically analyzed as a neat sample in a capillary cell, reveals characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds. nih.gov
Key spectral features include a strong absorption peak corresponding to the carbonyl (C=O) stretch of the ester group. Additionally, the spectrum exhibits characteristic peaks for the C-O stretching of the ester, aromatic C-H stretching, and the C-Cl stretching vibrations of the dichlorinated benzene ring. The precise wavenumbers of these peaks are indicative of the compound's specific chemical environment.
Table 1: Characteristic FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1750 |
| C-O (Ester) | Stretch | ~1200-1300 |
| Aromatic C-H | Stretch | ~3000-3100 |
| C-Cl | Stretch | ~700-800 |
Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, and other impurities, thereby enabling accurate purity determination and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Analytical Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. deswater.com Reversed-phase HPLC, utilizing a C18 column, is commonly employed for its separation.
A typical HPLC method involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a gradient elution to ensure optimal separation. nih.govresearchgate.net Detection is frequently performed using a UV detector, with the wavelength set to an absorbance maximum for the analyte, such as 230 nm or 283 nm, to ensure high sensitivity. deswater.comnih.govresearchgate.net The retention time under specific chromatographic conditions is a key identifier for this compound. For instance, in some methods, the retention time for a related compound, 2,4-D, was reported to be around 4.7 minutes. nih.gov
Table 2: Illustrative HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Condition |
| Column | XDB-C18 nih.gov |
| Mobile Phase | Acetonitrile and 0.02 M ammonium (B1175870) acetate (with 0.1% formic acid) nih.govresearchgate.net |
| Elution | Gradient nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min deswater.comnih.govresearchgate.net |
| Detection | UV at 230 nm nih.govresearchgate.net |
| Column Temperature | 40°C deswater.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize this compound and for assessing the effectiveness of purification steps. libretexts.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the separation of the desired product from reactants and byproducts can be visualized. libretexts.orgresearchgate.net
The choice of eluent is critical for achieving good separation. A mixture of non-polar and polar solvents, such as n-hexane and diethyl ether, is often used. researchgate.net The separated spots are visualized, often under UV light, and their retention factors (Rf values) are calculated. libretexts.org The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under the specific TLC conditions. libretexts.org Comparing the Rf value of the product spot to that of a pure standard confirms its identity.
Method Development in Chromatographic Purity Profiling
Developing a robust chromatographic method for purity profiling involves optimizing various parameters to achieve the best possible separation of the main compound from all potential impurities. hilarispublisher.com This process is crucial for ensuring the quality and consistency of the final product.
In HPLC, method development may involve screening different columns (e.g., C8, C18, phenyl), mobile phase compositions (e.g., varying the organic modifier and its ratio to the aqueous phase), pH of the aqueous phase, and gradient profiles. epa.govmdpi.com The goal is to find conditions that provide sharp, symmetrical peaks with good resolution between the analyte and any impurities. mdpi.com
For TLC, method development focuses on selecting the optimal stationary phase (e.g., silica gel, alumina) and mobile phase composition to maximize the difference in Rf values between this compound and its impurities. psu.edu The polarity of the solvent system is adjusted to achieve effective separation. google.com Techniques such as co-spotting with known standards can aid in the identification of impurities. libretexts.org The ultimate aim of purity profiling is to develop a validated method that is specific, accurate, precise, and linear over a relevant concentration range, capable of detecting and quantifying all relevant impurities. hilarispublisher.com
Research Applications As a Chemical Intermediate
Role in the Synthesis of Agrochemicals
The compound is a key building block in the synthesis of a variety of agrochemicals. guidechem.com Its structural framework is integral to the final molecular structure of several active ingredients used in crop protection.
Methyl 2,4-dichlorophenylacetate is a recognized intermediate in the production of fungicides. guidechem.com While not always a direct starting material in every documented synthesis, its structural components are found in key precursors. For instance, the synthesis of the broad-spectrum fungicide Difenoconazole often commences with 2',4'-dichloroacetophenone. researchgate.netcabidigitallibrary.org This starting ketone can be prepared through various routes, and the 2,4-dichlorophenylacetic acid moiety, obtainable from the hydrolysis of its methyl ester, represents a fundamental structural unit.
The synthesis of Difenoconazole involves a multi-step process, as outlined in various patents. A generalized pathway starting from a related precursor highlights the complexity of creating such agrochemicals.
Generalized Synthesis Pathway for Difenoconazole
| Step | Reaction | Key Reagents/Intermediates | Outcome |
|---|---|---|---|
| 1 | Ketalization | 2,4-dichloroacetophenone, 1,2-propylene glycol | Protection of the ketone group to form a dioxolane ring. cabidigitallibrary.orggoogle.com |
| 2 | Bromination | Bromine | Addition of a bromine atom, which serves as a leaving group in the next step. researchgate.netcabidigitallibrary.org |
| 3 | Nucleophilic Substitution | 1H-1,2,4-triazole | Introduction of the essential triazole ring to form the metaconazole intermediate. researchgate.netgoogle.com |
| 4 | Etherification | p-chlorophenol potassium | Formation of the final Difenoconazole product by linking the two aromatic rings via an ether bond. cabidigitallibrary.orggoogle.com |
This synthetic route underscores the importance of the 2,4-dichlorophenyl scaffold provided by precursors like this compound in constructing the final, biologically active fungicide.
The 2,4-dichlorophenyl group, which forms the core of this compound, is a critical toxophore in many systemic fungicides, particularly within the triazole class like Difenoconazole. Research into the structure-activity relationship (SAR) of these compounds consistently demonstrates that the substitution pattern on the phenyl ring is crucial for their fungicidal efficacy.
Alterations to this core structure, such as changing the position or number of halogen atoms, can significantly impact the compound's ability to inhibit key fungal enzymes, such as sterol demethylation inhibitors. cabidigitallibrary.org Studies on acetophenone (B1666503) derivatives have also shown that the nature of the chemical groups attached to the phenyl ring influences the antifungal activity spectrum against various plant pathogens. nih.gov The presence of the dichloro-substituted phenyl ring from intermediates like this compound is therefore a result of extensive research to optimize biological activity against target fungi while maintaining crop safety. cabidigitallibrary.org
Applications in Organic Synthesis of Complex Molecules
Beyond its established role in agrochemical production, this compound is utilized as a versatile building block in broader organic synthesis.
The compound serves as an intermediate in the synthesis of molecules for the pharmaceutical industry. guidechem.com Its stable, substituted aromatic structure makes it an attractive starting point for building more elaborate, biologically active compounds. A patent filed by a major pharmaceutical company details the synthesis of this compound, indicating its use as an intermediate in the development of new chemical entities. chemicalbook.com The synthesis of drug metabolites, such as that of the anti-hyperlipidemic drug Fenofibrate (B1672516), often requires the creation of complex molecular structures where phenyl-based building blocks are essential. nih.gov
The reactivity of this compound allows for its use as a precursor in the synthesis of various specialty chemicals. guidechem.com This includes the creation of novel functionalized organochalcogen compounds, which are of interest for their unique chemical properties and potential applications in materials science and medicinal chemistry. nih.gov The ability to transform the ester group and further functionalize the aromatic ring makes it a foundational element for a diverse range of chemical products.
Environmental Fate and Degradation Research
Biotic Degradation Studies of Methyl 2,4-Dichlorophenylacetate
The breakdown of this compound by living organisms, primarily microorganisms, is a critical component of its environmental fate.
In soil and water, the primary degradation pathway for this compound is initiated by microbial action. The first step is the hydrolysis of the ester to its parent acid, 2,4-Dichlorophenylacetic acid (a derivative of 2,4-D). Following this initial conversion, the degradation proceeds along the well-documented pathways for 2,4-D. nih.govmdpi.com
Microorganisms are considered the most effective means of remediating environments contaminated with 2,4-D due to their metabolic diversity. mdpi.com Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated, including species of Cupriavidus, Pseudomonas, Sphingomonas, and Halomonas. nih.govmdpi.compsu.edu
The degradation of 2,4-D typically proceeds through the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govmdpi.com This is followed by the hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol. The aromatic ring of dichlorocatechol is then cleaved, leading to a series of intermediates that are ultimately funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Table 2: Key Metabolites in the Microbial Degradation of 2,4-D
| Metabolite | Role in Pathway | Reference |
|---|---|---|
| 2,4-Dichlorophenylacetic acid | Product of initial ester hydrolysis. | |
| 2,4-Dichlorophenol (2,4-DCP) | Formed by the cleavage of the ether bond of the parent acid. | nih.gov |
| 3,5-Dichlorocatechol | Formed by the hydroxylation of 2,4-DCP. | nih.gov |
| 2,4-Dichloro-cis,cis-muconate | Product of the ring cleavage of dichlorocatechol. | nih.gov |
| 2-Chloromaleylacetate (B1243639) | An intermediate further down the degradation cascade. | nih.gov |
| 3-Oxoadepate | A later-stage intermediate before entering the TCA cycle. | nih.gov |
The microbial degradation of 2,4-D and its derivatives is an enzymatic process. The initial biotransformation of this compound is carried out by esterase enzymes, which catalyze the hydrolysis of the ester linkage to produce 2,4-Dichlorophenylacetic acid and methanol (B129727).
Following this, a cascade of specific enzymes encoded by genes, often found on plasmids (like the tfd genes in Cupriavidus necator JMP134), acts on the resulting acid. nih.govmdpi.com
Table 3: Key Enzymes in the 2,4-D Degradation Pathway
| Enzyme | Gene | Function | Reference |
|---|---|---|---|
| Esterase | (Varies) | Hydrolyzes this compound to 2,4-Dichlorophenylacetic acid. | |
| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Catalyzes the cleavage of the ether bond in 2,4-D to form 2,4-DCP. | nih.gov, mdpi.com |
| 2,4-DCP hydroxylase | tfdB | Hydroxylates 2,4-DCP to form dichlorocatechol. | nih.gov |
| Chlorocatechol 1,2-dioxygenase | tfdC | Catalyzes the ortho cleavage of the dichlorocatechol ring. | nih.gov |
| Chloromuconate cycloisomerase | tfdD | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. | nih.gov |
| Chlorodienelactone hydrolase | tfdE | Converts 2-chlorodienelactone to 2-chloromaleylacetate. | nih.gov |
| Chloromaleylacetate reductase | tfdF | Converts 2-chloromaleylacetate to 3-oxoadepate. | nih.gov |
Environmental Monitoring and Persistence Studies of this compound (focused on academic methodologies)
To understand the persistence and distribution of this compound and its degradation products in the environment, sensitive analytical methodologies are employed in academic research. These methods often involve a sample preparation step to extract and concentrate the analytes from complex matrices like soil and water, followed by instrumental analysis. deswater.com
Commonly used techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for highly selective and sensitive detection. deswater.comresearchgate.net For GC analysis of non-volatile compounds like the parent acid, a derivatization step is necessary. deswater.com This often involves methylation to convert the acid into its more volatile methyl ester, which is, coincidentally, the compound of interest here. researchgate.netepa.gov
One validated academic method for water analysis involves solid-phase extraction (SPE) to clean up the sample, followed by methylation with boron trifluoride-methanol, and subsequent analysis by GC/MS. epa.gov The GC/MS instrument is set to monitor specific ions characteristic of the 2,4-D methyl ester for precise identification and quantification. epa.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used, which can often analyze the compounds directly without derivatization. epa.gov
Persistence studies for the parent 2,4-D show it has a moderate persistence in soil, with reported half-lives varying based on environmental conditions. juniperpublishers.com The half-life in soil averages around 10 days but can be longer in cold, dry conditions where microbial activity is low. juniperpublishers.com In anaerobic aquatic environments, persistence is significantly longer. cdc.gov The mobility and leaching potential of the degradation products are influenced by soil type and organic matter content. juniperpublishers.com
Toxicological Research and Mechanistic Investigations
In Vitro Toxicological Assessment Methodologies
Comprehensive toxicological data derived from in vitro studies specifically on Methyl 2,4-Dichlorophenylacetate is not extensively available in publicly accessible scientific literature. The majority of research has been directed towards its acid metabolite, 2,4-D. However, general methodologies for assessing the cytotoxicity of chemical compounds in vitro are well-established and would be applicable to the study of this compound.
Standard cellular assays are employed to determine the potential of a substance to cause cell damage or death. These assays measure various cellular functions as indicators of viability.
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Neutral Red Uptake Assay: This assay assesses the integrity of the lysosomal membrane. Viable cells incorporate and bind the neutral red dye within their lysosomes. A reduced uptake of the dye can indicate cellular damage.
Lactate Dehydrogenase (LDH) Leakage Assay: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the extracellular space is a common method for quantifying cytotoxicity.
While specific data for this compound using these assays is scarce, studies on related compounds provide a framework for potential testing. For instance, research on derivatives of 2,4-D has utilized the MTT assay to evaluate cytotoxicity in various cell lines. nih.gov
The analysis of molecular biomarkers provides insight into the specific cellular pathways affected by a compound. These biomarkers can include changes in gene and protein expression or the induction of oxidative stress.
Commonly analyzed biomarkers in toxicological studies include:
Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) and analysis of antioxidant enzyme activity (e.g., superoxide (B77818) dismutase, catalase).
Apoptosis Markers: Detection of caspase activation (e.g., caspase-3, caspase-9) and DNA fragmentation.
Gene Expression Profiling: Using techniques like quantitative polymerase chain reaction (qPCR) to assess changes in the expression of genes involved in stress responses, cell cycle regulation, and DNA repair.
Specific molecular biomarker data for this compound is not readily found in current research literature.
Mechanisms of Action at the Sub-Cellular Level
Understanding how a compound interacts with cellular components is crucial for elucidating its mechanism of toxicity.
There is a lack of direct evidence in the scientific literature detailing the interaction of this compound with specific biological receptors. Research on its primary metabolite, 2,4-D, has focused on its mimicry of the plant hormone auxin, leading to uncontrolled growth and death in targeted plants. However, the direct receptor interactions of the methyl ester form in mammalian cells are not well-documented.
Information regarding the direct modulation of specific enzymes by this compound is limited. Toxicological studies on related compounds often investigate effects on key enzymes involved in cellular metabolism and detoxification, such as cytochrome P450 enzymes. However, dedicated studies on the enzymatic interactions of this compound are not prominently featured in the available literature.
Genotoxicity and Mutagenicity Research (Directly on this compound)
Genotoxicity and mutagenicity assays are critical for assessing the potential of a chemical to damage genetic material (DNA) and cause mutations.
Standard in vitro genotoxicity tests include:
Ames Test (Bacterial Reverse Mutation Assay): This test uses bacteria to evaluate a chemical's potential to cause gene mutations.
Micronucleus Test: This assay detects the formation of micronuclei in the cytoplasm of treated cells, which can indicate chromosomal damage.
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks in individual cells.
There is a notable absence of specific genotoxicity and mutagenicity studies for this compound in the published scientific literature. The majority of research in this area has been conducted on 2,4-D. nih.gov
Future Research Directions and Translational Perspectives
Advanced Catalyst Development for Green Synthesis of Methyl 2,4-Dichlorophenylacetate
The traditional synthesis of this compound often involves methods that are not environmentally friendly. chemicalbook.com A common laboratory-scale synthesis involves the esterification of 2,4-dichlorophenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com While effective, this method requires a significant amount of solvent and a corrosive catalyst, leading to waste generation and potential environmental hazards. Another approach involves the reaction of 2,4-dichlorophenol (B122985) with methyl chloroacetate. google.com
In line with the principles of green chemistry, current research is focused on developing more sustainable and efficient catalytic systems. researchgate.netsci-hub.semdpi.com The goal is to achieve high product yields with minimal waste, using non-toxic and reusable catalysts. researchgate.netresearchgate.net
Key areas of development in green catalyst technology include:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. Examples include solid acid catalysts, such as zeolites and ion-exchange resins, which can replace corrosive liquid acids like sulfuric acid.
Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. sci-hub.se Lipases, for instance, could be explored for the direct esterification of 2,4-dichlorophenylacetic acid.
Nanocatalysts: Nanomaterials possess a high surface-area-to-volume ratio, leading to enhanced catalytic activity. researchgate.netnih.gov Magnetic nanocatalysts, for example, can be easily recovered from the reaction mixture using an external magnetic field. researchgate.net
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often in the absence of a solvent. researchgate.net
The development of these advanced catalysts is crucial for the environmentally benign and economically viable production of this compound and its derivatives.
Bioanalytical Methodologies for Metabolite Detection in Complex Systems
Understanding the metabolic fate of this compound is essential for assessing its biological activity and potential impact. The compound is known to be a metabolite of the pesticide spirodiclofen. nih.gov The degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) has been studied in microorganisms, revealing pathways that involve the cleavage of the ether bond and subsequent hydroxylation of the resulting phenol. core.ac.uk
Advanced bioanalytical techniques are necessary to detect and quantify this compound and its metabolites in complex biological matrices such as soil, water, and biological tissues. mdpi.com
Current and emerging bioanalytical methods include:
| Method | Description | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | A powerful separation technique used to isolate and quantify compounds in a mixture. mdpi.com | High resolution, sensitivity, and versatility. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov | Excellent for volatile and semi-volatile compounds, providing structural information. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that couples liquid chromatography with two stages of mass analysis. mdpi.com | Superior sensitivity and specificity for complex samples. |
| Immunoassays | Utilize the specific binding of antibodies to target analytes. | High throughput and cost-effectiveness for screening large numbers of samples. |
| Biosensors | Analytical devices that combine a biological component with a physicochemical detector. | Potential for real-time and in-situ measurements. |
These methodologies are critical for pharmacokinetic studies, environmental monitoring, and understanding the complete metabolic profile of this compound.
Computational Chemistry Approaches for Structure-Property Prediction of this compound and its Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new compounds with desired characteristics. researchgate.netsci-hub.se For this compound and its derivatives, computational methods can provide valuable insights into their structure-activity relationships.
Key computational approaches include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, geometry, and reactivity of molecules with high accuracy. mdpi.com This information is crucial for understanding reaction mechanisms and predicting spectroscopic properties.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. sci-hub.semdpi.com It is widely used in drug discovery to screen for potential biological targets and to design more potent inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, untested compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of molecules over time. sci-hub.se They can be used to study the conformational changes of molecules and their interactions with their environment.
These computational tools can accelerate the discovery and development of novel derivatives of this compound with specific biological or material properties.
Sustainable Applications and Risk Assessment Methodologies for Novel Derivatives
The development of novel derivatives of this compound opens up possibilities for new and sustainable applications. For instance, derivatives of the related compound 2,4-dichlorophenoxyacetic acid have been investigated for their potential as anti-inflammatory agents. mdpi.com By modifying the structure of this compound, it may be possible to design new compounds with enhanced biological activity or novel material properties.
However, with the development of new chemical entities comes the responsibility of thorough risk assessment. europa.eu It is crucial to evaluate the potential environmental and human health impacts of any new derivative before it is widely used.
Key aspects of sustainable applications and risk assessment include:
Biodegradability: Designing derivatives that are readily biodegradable can minimize their persistence in the environment.
Toxicity Profiling: Comprehensive toxicological studies are necessary to identify any potential adverse effects on humans and other organisms.
Life Cycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through to disposal or recycling.
Regulatory Compliance: New chemical substances are subject to rigorous regulatory evaluation and approval processes. europa.eu
By integrating principles of sustainable design and comprehensive risk assessment, the future development of this compound derivatives can be guided towards applications that are both beneficial and environmentally responsible.
Q & A
Q. What are the established synthetic routes for Methyl 2,4-dichlorophenylacetate, and how are by-products analyzed?
this compound is synthesized via esterification of 2,4-dichlorophenylacetic acid. A common precursor, 2,4-dichlorophenylacetic acid, is prepared from 2,4-dichlorobenzyl chloride through cyanidation (NaCN/KI) followed by basic hydrolysis (NaOH), achieving yields >84.8% . Key by-products (e.g., incomplete hydrolysis intermediates) are identified via HPLC or GC-MS. Reaction mechanisms are validated by isolating intermediates and analyzing their spectral data (¹H/¹³C NMR, IR) .
Q. How is this compound used as a surrogate standard in environmental analysis?
This compound is employed as a Surrogate Standard (SS) in EPA Method 515.2 for quantifying chlorinated acids in water via GC/ECD. It is spiked into samples at 500 ng/mL (in MtBE) to monitor extraction efficiency and matrix effects. Deviations >±20% in recovery indicate methodological inconsistencies, requiring recalibration .
Q. What purity assessment methods are recommended for this compound?
Purity (>95%) is verified using GC with FID detection or HPLC-UV (λ = 254 nm). Storage at 0–6°C minimizes degradation, as elevated temperatures promote ester hydrolysis to 2,4-dichlorophenylacetic acid .
Advanced Research Questions
Q. How does this compound participate in supramolecular coordination chemistry?
In crystal engineering, the deprotonated form (2,4-dichlorophenylacetate anion) forms hydrogen bonds with metal-coordinated water molecules, as seen in magnesium(II) complexes. For example, [Mg(1,10-phen)(H₂O)₄]²⁺ interacts with the carboxylate group (O–H···O bonds) and exhibits π-π stacking (3.8 Å distance) between phenanthroline ligands. This structural data is validated via X-ray crystallography and Hirshfeld surface analysis .
Q. What methodological challenges arise when using this compound in multi-component GC/ECD analysis?
Co-elution with structurally similar esters (e.g., methyl 3,5-dichlorobenzoate) can cause false positives. To resolve this, optimize column temperature gradients (e.g., DB-5MS) and confirm peaks using retention indices and selective ion monitoring (SIM) in GC-MS .
Q. How can data contradictions in physical properties (e.g., boiling point) be addressed?
Reported boiling points vary due to differences in measurement conditions (e.g., reduced pressure vs. ambient). For accurate comparisons, standardize experimental parameters (e.g., 760 mmHg) and cross-reference with computational models (e.g., COSMO-RS) .
Q. What are the mechanistic insights into ester hydrolysis under basic conditions?
Hydrolysis of this compound to 2,4-dichlorophenylacetic acid follows nucleophilic acyl substitution. Kinetic studies (pH 10–12, 25–50°C) reveal pseudo-first-order dependence on OH⁻ concentration. By-products like dichlorophenoxyacetate derivatives form via competing elimination pathways, detectable by LC-QTOF-MS .
Q. How is this compound applied in VOC analysis?
As a volatile organic compound (VOC), it is quantified in air/water matrices via purge-and-trap GC-MS. Method validation includes assessing detection limits (e.g., 0.1 µg/L in water) and matrix effects (e.g., humic acid interference) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
